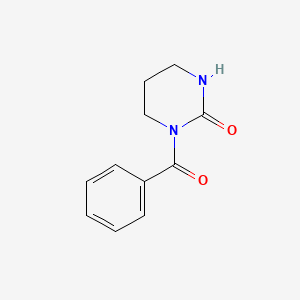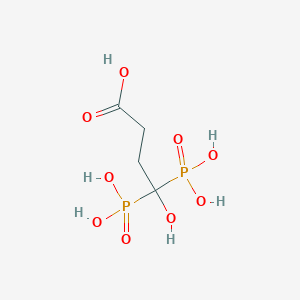
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the use of o-fluoro acetophenone as the initial material. The process includes bromination, followed by a condensation reaction, and finally, iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of catalysts such as platinum and carbon, and solvents like acetonitrile and glacial acetic acid .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves and efficient catalysts like Raney nickel helps in achieving the desired product with high efficiency and reduced production costs . The purification of the final product is typically done through recrystallization.
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学研究应用
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 5-(2-Fluorophenyl)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and applications.
Pyrrole Derivatives: Compounds like 1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanamine, which exhibit potent biological activities.
Uniqueness
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol is unique due to its specific structural features, such as the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
648896-62-2 |
|---|---|
分子式 |
C15H9FINO |
分子量 |
365.14 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C15H9FINO/c16-12-6-2-1-4-9(12)11-8-13(17)15(19)14-10(11)5-3-7-18-14/h1-8,19H |
InChI 键 |
HLJBOCJUPINMNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)

![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)






